1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)-
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Overview
Description
1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)-: is a derivative of indole, a significant heterocyclic compound known for its diverse biological and pharmacological activities. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- typically involves the reaction of indole derivatives with acetyl and phenylsulfonyl groups under specific conditions. One common method includes the Fischer indole synthesis, where indole is reacted with acetyl chloride and phenylsulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer and viral infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
1H-Indole-3-acetic acid: A plant hormone with roles in tissue differentiation and response to environmental stimuli.
3-Methylindole: Known for its presence in natural products and its biological activities
Uniqueness: 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetyl, methyl, and phenylsulfonyl groups makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
143774-63-4 |
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Molecular Formula |
C17H15NO3S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-[1-(benzenesulfonyl)-3-methylindol-2-yl]ethanone |
InChI |
InChI=1S/C17H15NO3S/c1-12-15-10-6-7-11-16(15)18(17(12)13(2)19)22(20,21)14-8-4-3-5-9-14/h3-11H,1-2H3 |
InChI Key |
FZOJVCJGKMSWOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
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